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Compound of Interest

Compound Name: Acetyltrialanine

Cat. No.: B1664996 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Acetyltrialanine, a tripeptide derivative of alanine, holds interest within the fields of

biochemistry and pharmaceutical sciences due to its potential role as a building block in novel

peptide-based therapeutics and biomaterials. Understanding its fundamental structure and

physicochemical properties is paramount for its application in drug design, formulation

development, and biochemical studies. This technical guide provides a comprehensive

overview of the core structural features of acetyltrialanine, detailed experimental protocols for

the determination of its key physicochemical properties, and a discussion of its potential

biological significance. While specific experimental data for acetyltrialanine is limited in

publicly available literature, this guide furnishes detailed, generalized methodologies and

predicted values to support further research and development.

Chemical Structure and Identification
Acetyltrialanine is a tripeptide composed of three L-alanine residues, with the N-terminus

acetylated. This modification removes the primary amine's charge at physiological pH, altering

the molecule's overall physicochemical characteristics compared to the unmodified tripeptide.

Table 1: Structural and Identification Data for Acetyltrialanine
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Identifier Value

IUPAC Name

(2S)-2-[((2S)-2-{[(2S)-2-

(acetylamino)propanoyl]amino}propanoyl)amino]

propanoic acid[1]

Chemical Formula C₁₁H₁₉N₃O₅

Molecular Weight 289.29 g/mol

Canonical SMILES CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C

InChI Key DRYOODAJROGPQO-ACZMJKKPSA-N

CAS Number 19245-85-3[1]

Stereochemistry

All three alanine residues are in the L-

configuration, designated as (S) in the IUPAC

name.

Physicochemical Properties
The physicochemical properties of a peptide are critical determinants of its solubility,

absorption, distribution, metabolism, and excretion (ADME) profile. While specific

experimentally determined values for acetyltrialanine are not readily available, the following

table presents predicted values and highlights the key parameters for its characterization.

Table 2: Physicochemical Properties of Acetyltrialanine (Predicted and General)
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Property Predicted/Expected Value
Significance in Drug
Development

Melting Point (°C)
Not available (solid at room

temperature)

Purity assessment and solid-

state stability.

Boiling Point (°C) Decomposes before boiling
Not applicable for this non-

volatile compound.

Aqueous Solubility
Predicted to be sparingly

soluble to soluble

Affects formulation,

bioavailability, and

administration routes.

pKa (acidic)
~3-4 (C-terminal carboxylic

acid)

Influences charge state and

solubility at different pH values.

pKa (basic) N/A (N-terminus is acetylated)

The lack of a basic pKa

distinguishes it from

unmodified peptides.

logP (Octanol-Water Partition

Coefficient)

Predicted to be low

(hydrophilic)

Indicates the compound's

lipophilicity and ability to cross

cell membranes.

Detailed Experimental Protocols
The following sections provide detailed, standardized methodologies for the experimental

determination of the key physicochemical properties of acetyltrialanine. These protocols are

based on established principles for peptide characterization.

Determination of Melting Point
The melting point of a solid crystalline substance is a key indicator of its purity. The capillary

melting point method is a widely used and accessible technique.

Methodology:

Sample Preparation: A small amount of finely powdered, dry acetyltrialanine is packed into

a capillary tube to a height of 2-3 mm. The tube is tapped gently to ensure dense packing.
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Apparatus Setup: The capillary tube is placed in the heating block of a digital melting point

apparatus.

Heating: The sample is heated at a rate of 10-15°C per minute initially. Within 20°C of the

expected melting point, the heating rate is reduced to 1-2°C per minute to ensure thermal

equilibrium.

Data Recording: The temperature at which the first droplet of liquid appears is recorded as

the onset of melting. The temperature at which the entire sample becomes a clear liquid is

recorded as the completion of melting. The melting point is reported as a range.

Dry Acetyltrialanine Sample Pack into Capillary Tube Place in Melting Point Apparatus Heat at a Controlled Rate Observe and Record Melting Range Purity Assessment

Click to download full resolution via product page

Workflow for Melting Point Determination

Determination of Aqueous Solubility
Aqueous solubility is a critical parameter for drug formulation and bioavailability. The shake-

flask method is a standard approach to determine equilibrium solubility.

Methodology:

Sample Preparation: An excess amount of acetyltrialanine is added to a known volume of

purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

Equilibration: The vial is agitated in a temperature-controlled shaker bath (e.g., 25°C or

37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the

undissolved solid from the saturated solution.

Quantification: An aliquot of the clear supernatant is carefully removed, filtered, and the

concentration of dissolved acetyltrialanine is determined using a suitable analytical method,

such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass

spectrometry.
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Excess Acetyltrialanine + Buffer Equilibrate (e.g., 24h at 25°C) Centrifuge/Filter to Separate Phases Quantify Concentration in Supernatant (e.g., HPLC) Determine Equilibrium Solubility
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Workflow for Aqueous Solubility Determination

Determination of pKa
The acid dissociation constant (pKa) of the C-terminal carboxylic acid can be determined by

potentiometric titration.

Methodology:

Sample Preparation: A known concentration of acetyltrialanine (e.g., 10 mM) is dissolved in

deionized water.

Titration Setup: The solution is placed in a jacketed beaker to maintain a constant

temperature. A calibrated pH electrode and a magnetic stirrer are immersed in the solution. A

standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.

Titration: The titrant is added in small, precise increments. The pH of the solution is recorded

after each addition, allowing the system to equilibrate.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa is determined from the pH at the half-equivalence point.

Dissolve Acetyltrialanine in Water Titrate with Standardized NaOH Record pH after Each Addition Plot pH vs. Volume of NaOH Determine pKa from Titration Curve

Click to download full resolution via product page

Workflow for pKa Determination

Determination of logP
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The

shake-flask method is the traditional and a reliable method for its determination.
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Methodology:

Phase Preparation: n-Octanol and an aqueous buffer (e.g., phosphate buffer, pH 7.4) are

mutually saturated by shaking them together for 24 hours and then allowing the phases to

separate.

Partitioning: A known amount of acetyltrialanine is dissolved in the aqueous phase. This

solution is then mixed with an equal volume of the n-octanol phase in a separatory funnel.

Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for

the partitioning of the analyte between the two phases and then left to stand for complete

phase separation.

Quantification: The concentration of acetyltrialanine in both the aqueous and n-octanol

phases is determined using a suitable analytical method (e.g., HPLC-UV/MS).

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration

in the octanol phase to the concentration in the aqueous phase.

Prepare Saturated Octanol & Buffer Dissolve Acetyltrialanine in Aqueous Phase Mix with Octanol and Equilibrate Separate Phases Quantify Concentration in Each Phase Calculate logP

Click to download full resolution via product page

Workflow for logP Determination

Biological Context and Signaling Pathways
While specific biological activities and signaling pathway involvement for acetyltrialanine are

not well-documented, peptides containing oligoalanine sequences have been investigated for

their ability to form helical structures and act as cell-penetrating peptides. The N-acetylation

can enhance the metabolic stability of peptides by protecting them from aminopeptidase

degradation.

As a representative illustration of a complex biological signaling network relevant to cellular

metabolism and homeostasis, the Autophagy Signaling Pathway is presented below.
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Autophagy is a fundamental catabolic process involving the degradation of cellular components

via the lysosome, and it is intricately regulated by various signaling cascades.

Inputs

Regulation

Execution

Nutrient Deprivation

AMPK

activates

Growth Factors

mTORC1

activates

ULK1 Complex

inhibits

inhibits

activates

Class III PI3K Complex

activates

Phagophore Formation

LC3-II Conjugation

Autophagosome

Autolysosome (Degradation)

Lysosome
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Click to download full resolution via product page

Autophagy Signaling Pathway

Conclusion
Acetyltrialanine presents a simple yet intriguing molecular scaffold for further investigation in

the realms of medicinal chemistry and material science. This guide has provided a detailed

overview of its structure and a comprehensive set of experimental protocols for the

characterization of its fundamental physicochemical properties. While specific experimental

data for this compound remains to be broadly published, the methodologies and predictive

context provided herein offer a solid foundation for researchers to undertake its synthesis,

characterization, and evaluation for various applications. Future studies elucidating its

biological activities and potential interactions with cellular pathways will be crucial in unlocking

its full therapeutic and technological potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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